
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione is a chemical compound with the molecular formula C15H14Cl2O2S2 and a molecular weight of 361.31 . This compound has potential applications in various fields like organic synthesis, materials science, and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of this compound is characterized by two 5-chloro-2-methylthiophen-3-yl groups attached to a pentane-1,5-dione backbone . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.361±0.06 g/cm3 and a predicted boiling point of 519.2±50.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,5-Bis derivatives have been a subject of extensive research due to their unique structural and chemical properties. For instance, a study by Murugesan et al. (2021) focused on synthesizing and characterizing a related compound, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. This compound was analyzed using various spectroscopic techniques and density functional theory (DFT) calculations, highlighting its potential for electrophilic and nucleophilic attacks (Murugesan et al., 2021).
Crystallography and Molecular Structure
The molecular structure and crystallization behavior of similar 1,5-Bis derivatives have been studied, providing insights into their three-dimensional framework and hydrogen bonding interactions. For example, Insuasty et al. (2012) investigated the crystal structures of closely related quinolinone derivatives, revealing significant details about their molecular framework and interaction patterns (Insuasty et al., 2012).
Tautomeric Preferences and Proton Transfer
The tautomeric behavior and proton transfer mechanisms in 1,5-Bis derivatives have been a subject of study, contributing to the understanding of their chemical reactivity and stability. Dobosz and Gawinecki (2010) conducted DFT studies on 1,5-Bis(pyridin-2-yl)pentane-2,4-diones, exploring their tautomeric preferences and the factors influencing their stability (Dobosz & Gawinecki, 2010).
Organometallic Chemistry and Coordination
1,5-Bis derivatives have been explored in the field of organometallic chemistry, particularly in coordination reactions and complex formation. Tully et al. (2005) examined the coordination behavior in cyclomanganation of 1,5-diaryl-3-(2-pyridyl)pentane-1,5-diones, shedding light on the potential of these compounds in forming complex metallic structures (Tully et al., 2005).
Biological Activity and Applications
The biological activities of 1,5-Bis derivatives have been studied, including their interactions with biological molecules. Wu (2013) synthesized 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione and characterized its structure and biological activity, highlighting its potential as a fungicide (Wu, 2013).
Propiedades
IUPAC Name |
1,5-bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2S2/c1-8-10(6-14(16)20-8)12(18)4-3-5-13(19)11-7-15(17)21-9(11)2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNFVOSQUJGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C(=O)CCCC(=O)C2=C(SC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
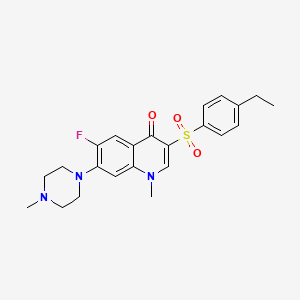
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
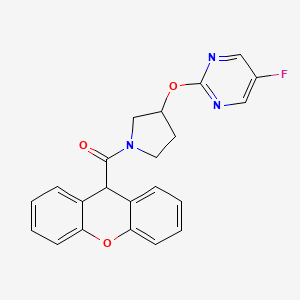
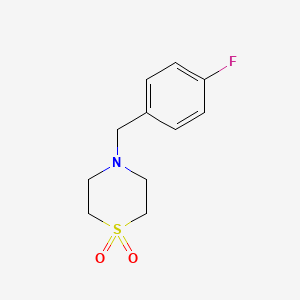
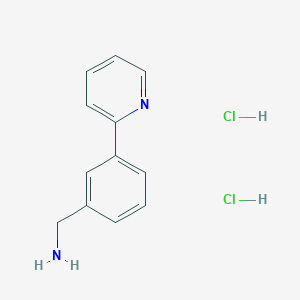
![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)
![N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2760391.png)
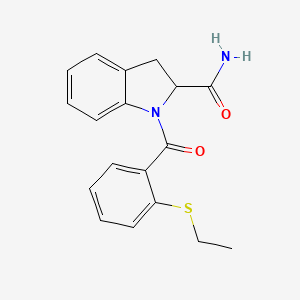

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)
